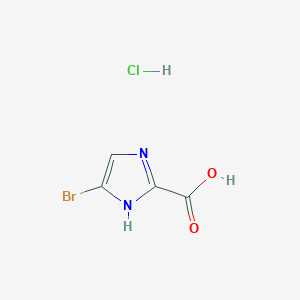

5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

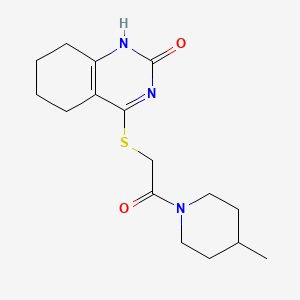

“5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2375260-25-4 . It has a molecular weight of 227.44 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H3BrN2O2.ClH/c5-2-1-6-3 (7-2)4 (8)9;/h1H, (H,6,7) (H,8,9);1H . This indicates the presence of bromine, nitrogen, oxygen, and chlorine atoms in the compound.

Physical And Chemical Properties Analysis

This compound is a solid and is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Continuous Flow Synthesis

The compound is used in the synthesis of 1H-4-aryl imidazoles, which are critical in the manufacturing of NS5A inhibitors like daclatasvir. A process intensification using high-temperature/high-pressure continuous flow synthesis from α-bromoacetophenones and carboxylic acids has been reported, showcasing the importance of 5-Bromo-1H-imidazole derivatives in facilitating the rapid and environmentally friendly production of pharmaceuticals (Carneiro et al., 2015).

Ionic Liquid for CO2 Capture

The derivative 1-butyl imidazole, synthesized from compounds related to 5-Bromo-1H-imidazole, has been utilized to create a new ionic liquid. This liquid demonstrates reversible reactions with CO2, effectively sequestering the gas as a carbamate salt, indicating its potential use in carbon capture technologies (Bates et al., 2002).

Heterocycle Synthesis

In another study, a continuous flow synthesis method for imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid was developed. This signifies an advancement in synthesizing highly functionalized imidazoles, which are crucial in drug development, particularly for creating inhibitors targeting specific proteins (Herath et al., 2010).

Multifunctional Mononuclear Complexes

Research has also focused on synthesizing and characterizing mononuclear complexes with 5-Bromo-1H-imidazole derivatives, showing slow magnetic relaxation and photochromic behavior. These properties are essential for developing materials with potential applications in data storage and photoswitching devices (Cao et al., 2015).

Supramolecular Structures for Proton Conduction

Utilizing 5-Bromo-1H-imidazole derivatives, researchers have constructed three-dimensional supramolecular complexes with excellent proton conduction properties. These findings have implications for developing new materials for fuel cell technologies (Chen et al., 2018).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride” are not mentioned in the sources retrieved, imidazole compounds are known for their broad range of chemical and biological properties . They are key components in functional molecules used in a variety of applications, and their synthesis continues to be a subject of research .

Mechanism of Action

Target of Action

Imidazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds during the interaction .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of applications, including pharmaceuticals and agrochemicals .

Pharmacokinetics

It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities .

Action Environment

The action, efficacy, and stability of 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

properties

IUPAC Name |

5-bromo-1H-imidazole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2.ClH/c5-2-1-6-3(7-2)4(8)9;/h1H,(H,6,7)(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCPJBNHDOELKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C(=O)O)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2375260-25-4 |

Source

|

| Record name | 4-bromo-1H-imidazole-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2694500.png)

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2694503.png)

![N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2694507.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2694514.png)

![methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2694519.png)

![2-(2-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2694523.png)